molecular formula C21H19N3O4 B13503970 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-4-carboxylicacid

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-4-carboxylicacid

Cat. No.: B13503970
M. Wt: 377.4 g/mol
InChI Key: QKIIUECBEWUNDD-UHFFFAOYSA-N
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Description

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a pyrazole ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fmoc Protecting Group: The fluorenylmethoxycarbonyl group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the Fmoc group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: Employed in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-3-carboxylic acid
  • 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-5-carboxylic acid
  • 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-4-carboxylic acid

Uniqueness

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the Fmoc protecting group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C21H19N3O4/c25-20(26)14-11-23-24(12-14)10-9-22-21(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,11-12,19H,9-10,13H2,(H,22,27)(H,25,26)

InChI Key

QKIIUECBEWUNDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN4C=C(C=N4)C(=O)O

Origin of Product

United States

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